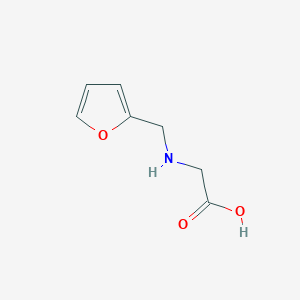

2-((呋喃-2-基甲基)氨基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-((Furan-2-ylmethyl)amino)acetic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Molecular Structure Analysis

The molecular structure of “2-((Furan-2-ylmethyl)amino)acetic acid” was analyzed using 1H NMR and 13C NMR . The compound was isolated with good or very good yields .Chemical Reactions Analysis

The chemical reactions of “2-((Furan-2-ylmethyl)amino)acetic acid” involve the use of effective coupling reagents . The reactions were carried out in a microwave reactor .Physical and Chemical Properties Analysis

“2-((Furan-2-ylmethyl)amino)acetic acid” is a solid substance at room temperature . It has a molecular weight of 198.18 .科学研究应用

食品化学中的形成和应用

- 在烘焙条件下,糖和氨基酸形成呋喃和甲基呋喃已被广泛研究,反应性片段的重组被认为是一条主要途径。这些知识对于理解食品化学和安全性至关重要 (Limacher 等,2008).

噻唑烷酮衍生物的合成

- 从呋喃化合物开始合成噻唑烷酮衍生物突出了呋喃衍生物在创造药理活性物质方面的多功能性。这些衍生物已被评估其抗菌、驱虫、抗炎和利尿活性 (Vagdevi 等,2006).

呋喃形成的机理途径

- 导致呋喃形成的机理途径涉及糖和氨基酸的复杂反应,提供了对食品毒理学和煮熟食品中潜在有害化合物形成的见解 (Perez Locas 和 Yaylayan,2004).

催化异构化在合成应用中的作用

- 炔酰胺经金催化异构化为 2-氨基呋喃证明了呋喃衍生物在有机合成中的潜力,能够创造高度官能化的苯胺产物和咔唑衍生物 (Li 等,2019).

绿色化学方法

- 使用改性杂多酸对呋喃进行 Friedel-Crafts 酰化展示了绿色化学的进步,旨在实现更可持续、更少污染的合成方法 (Desai 和 Yadav,2021).

生化参数分析

- 在使用呋喃衍生物治疗期间对生化参数的研究有助于了解其生物活性和药理学用途的潜力,包括抗氧化和免疫调节作用 (Danilchenko,2017).

安全和危害

未来方向

The future directions for “2-((Furan-2-ylmethyl)amino)acetic acid” and similar compounds involve the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass are being explored .

属性

IUPAC Name |

2-(furan-2-ylmethylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-3,8H,4-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTZKVFBYRLVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645157.png)

![3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2645158.png)

![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2645159.png)

![N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride](/img/structure/B2645161.png)

![2-chloro-N-[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2645166.png)

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2645168.png)

![6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2645169.png)

![5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2645171.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2645172.png)